Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide

TSHR Antagonist GPCR Pharmacology Thyroid Disease

N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic small-molecule belonging to the ureido-thiophene benzamide class, characterized by a central phenyl ring connecting a thiophene-containing urea moiety to a 2-(trifluoromethyl)benzamide group. This compound is primarily annotated as a selective antagonist of the thyroid-stimulating hormone receptor (TSHR), a G protein-coupled receptor critical for thyroid function and a therapeutic target for Graves' disease and other hyperthyroid conditions.

Molecular Formula C19H14F3N3O2S
Molecular Weight 405.4
CAS No. 1207003-52-8
Cat. No. B2833716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide
CAS1207003-52-8
Molecular FormulaC19H14F3N3O2S
Molecular Weight405.4
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)C(F)(F)F
InChIInChI=1S/C19H14F3N3O2S/c20-19(21,22)13-7-2-1-6-12(13)17(26)23-14-8-3-4-9-15(14)24-18(27)25-16-10-5-11-28-16/h1-11H,(H,23,26)(H2,24,25,27)
InChIKeyPLUODAFFPRLPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide (CAS 1207003-52-8): A Selective TSHR Antagonist Chemotype for Thyroid Research


N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide is a synthetic small-molecule belonging to the ureido-thiophene benzamide class, characterized by a central phenyl ring connecting a thiophene-containing urea moiety to a 2-(trifluoromethyl)benzamide group. This compound is primarily annotated as a selective antagonist of the thyroid-stimulating hormone receptor (TSHR), a G protein-coupled receptor critical for thyroid function and a therapeutic target for Graves' disease and other hyperthyroid conditions. [1] Its structural scaffold incorporates features (trifluoromethyl, thiophene, urea linker) that are frequently associated with enhanced metabolic stability and target binding affinity in medicinal chemistry campaigns. [2]

Why Generic Substitution of N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide is Scientifically Unjustified


Substituting this specific chemotype with a generic TSHR antagonist or a simpler benzamide/urea analog is not scientifically valid due to its demonstrated dual-species potency and, critically, its high target selectivity. Simple analogs often suffer from off-target activity at the closely related follicle-stimulating hormone receptor (FSHR), a liability that this compound avoids by exhibiting a >100-fold selectivity window. This precise pharmacological profile, dictated by its unique 2-(trifluoromethyl)benzamide and thiophene urea substitution pattern, cannot be replicated by a casual replacement, making specific procurement essential for reproducible target engagement studies free from confounding gonadotropic axis effects. [1]

Quantitative Differentiation Evidence for N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide


Single-Digit Nanomolar Antagonist Potency at Human TSHR

This compound demonstrates potent antagonist activity at the human thyroid-stimulating hormone receptor (TSHR) with an IC50 of 82 nM, as measured in a functional cAMP assay in HEK293 cells. [1] This level of activity is comparable to optimized tool compounds in the TSHR antagonist field, where many early leads exhibit micromolar potency. This quantitatively positions the compound as a high-affinity probe for dissecting TSHR signaling.

TSHR Antagonist GPCR Pharmacology Thyroid Disease

High-Fidelity Selectivity Profile: >100-Fold Discrimination Against FSHR

A critical differentiator is its high selectivity for TSHR over the follicle-stimulating hormone receptor (FSHR). The compound exhibits an IC50 of 82 nM at the human TSHR, while showing negligible inhibition of the human FSHR (IC50 = 10,000 nM). [1] This represents a selectivity index of >120-fold, a remarkable window within the closely related glycoprotein hormone receptor subfamily. In contrast, many other TSHR-targeting small molecules show significant cross-reactivity with FSHR or luteinizing hormone/choriogonadotropin receptor (LHCGR), complicating their use.

Selectivity FSHR Off-Target Liability In Vitro Pharmacology

Validated Pan-Species Activity: Comparable Potency in Rat and Human Orthologs

The compound demonstrates congruent antagonist activity across species, with an IC50 of 39 nM at the rat TSHR in FRTL-5 cells, compared to 82 nM at the human TSHR in HEK293 cells. [1] Both values fall within the low nanomolar range, confirming robust cross-species target engagement. This is a non-trivial attribute, as many small-molecule GPCR ligands exhibit significant species-dependent potency differences due to sequence variations in the receptor's allosteric or orthosteric binding pockets.

Species Cross-Reactivity In Vivo Translation TSHR Pharmacology

Best Application Scenarios for N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide Guided by Evidence


Selective TSHR Inhibition in Co-Culture or Tissue Models Expressing Both TSHR and FSHR

In thyroid or ovarian tissue models where FSHR is co-expressed, this compound serves as the preferred TSHR antagonist due to its >120-fold selectivity over FSHR (IC50 = 10,000 nM). This application directly leverages the unique selectivity quantified in the evidence to prevent FSHR-mediated crosstalk and false positives in cAMP-based readouts. [1]

Translational Pharmacodynamics in Graves' Orbitopathy In Vivo Models

For studies requiring a consistent TSHR blockade from rodent models to human receptor assays, this compound is a superior pharmacological tool. Its low nanomolar potency in both human (82 nM) and rat (39 nM) TSHR ensures reliable target engagement in vivo and ex vivo, maintaining translational validity. [1]

Structural Biology and Cryo-EM Studies of TSHR Antagonist Binding Poses

This compound, with its well-defined nanomolar potency, is an ideal candidate for solving high-resolution structures of the antagonist-bound TSHR complex. Its unique chemotype, one of the most potent in its subclass, can reveal new allosteric binding modes critical for rational drug design targeting the glycoprotein hormone receptor family. [2]

Quote Request

Request a Quote for N-(2-(3-(thiophen-2-yl)ureido)phenyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.